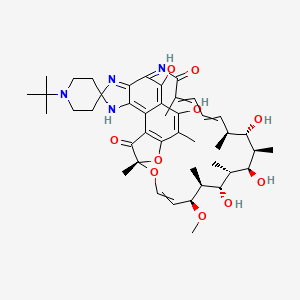

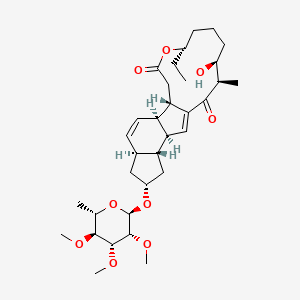

Spinosyn A 17-pseudoaglycone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

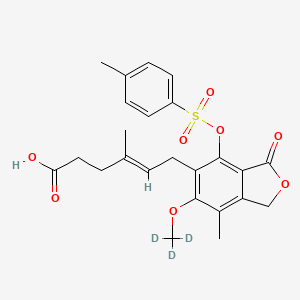

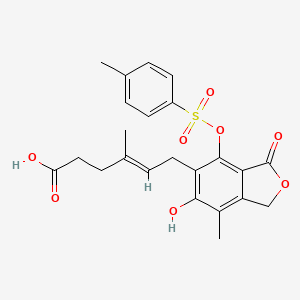

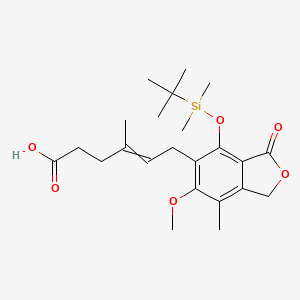

Synthesis Analysis

The synthesis of Spinosyn A 17-pseudoaglycone involves hydrolyzing forosamine at the 17-position of Spinosyn A under mild acidic conditions to yield the corresponding 17-pseudoaglycone. The process for synthesizing these derivatives highlights the delicate balance required to maintain the integrity of the molecule while altering specific functional groups to derive new compounds with similar or enhanced biological activity. The synthesis of this compound serves as a foundation for further modifications and optimizations in the development of novel insecticidal agents (Creemer, Kirst, & Paschal, 1998).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its perhydro-as-indacene core, presumed to form via a series of intramolecular cross-bridging reactions. This unique structural feature is essential for its biological activity, as it interacts with the nervous systems of insect pests. Understanding the molecular structure is crucial for the synthesis of analogs and derivatives that could potentially offer enhanced insecticidal properties or reduced environmental impact (Kim et al., 2007).

Chemical Reactions and Properties

The chemical reactions involved in the synthesis and modification of this compound are pivotal for understanding its mechanism of action and for the development of more efficient synthesis methods. The conversion processes, such as the hydrolyzation of forosamine and the subsequent modifications, are crucial for producing specific derivatives with desired insecticidal properties. These reactions not only elucidate the compound's chemical properties but also aid in the exploration of its structure-activity relationships (Creemer, Kirst, & Paschal, 1998).

Applications De Recherche Scientifique

Spinosyn A 17-pseudoaglycone is obtained by hydrolyzing forosamine at the 17-position of spinosyns A and D under mild acidic conditions. This process is part of the structural modification of spinosyns, which are key components in fermentation-derived insecticides (Creemer, Kirst, & Paschal, 1998).

The compound has been used in the semisynthesis of spinosyn G, a minor component of the spinosad insecticide. This involves coupling this compound with other compounds to synthesize novel spinosyn variants (Graupner, Martynow, & Anzeveno, 2005).

This compound has been studied in the context of structural studies of spinosyn forosaminyltransferase, SpnP. This research provides insights into the enzymatic processes involved in the biosynthesis of spinosyns (Isiorho, Jeon, Kim, Liu, & Keatinge-Clay, 2014).

In metabolic engineering studies, this compound plays a role in the optimization of spinosad production. Understanding its formation and transformation is crucial for enhancing the yield and efficiency of spinosyn-based insecticides (Xue, Duan, Zhao, & Lu, 2013).

Mécanisme D'action

Target of Action

Spinosyn A 17-pseudoaglycone, like other spinosyns, primarily targets the nicotinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system. By interacting with these receptors, this compound can affect the functioning of the nervous system in insects .

Mode of Action

The mode of action of this compound involves the disruption of nicotinic acetylcholine receptors . This disruption interferes with the normal signaling processes in the nervous system of insects, leading to their paralysis and eventual death .

Biochemical Pathways

The biosynthesis of this compound involves several steps :

Pharmacokinetics

It is known that it is a pseudoaglycone form of the macrocyclic lactone insecticide spinosyn a .

Result of Action

The result of this compound’s action is the paralysis and eventual death of insects .

Propriétés

IUPAC Name |

(1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-ethyl-15-hydroxy-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H50O9/c1-7-20-9-8-10-27(34)17(2)29(36)26-15-24-22(25(26)16-28(35)41-20)12-11-19-13-21(14-23(19)24)42-33-32(39-6)31(38-5)30(37-4)18(3)40-33/h11-12,15,17-25,27,30-34H,7-10,13-14,16H2,1-6H3/t17-,18+,19-,20+,21-,22-,23-,24-,25+,27+,30+,31-,32-,33+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCLXDPNSMLYPU-YDZPRSSASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H50O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001029382 |

Source

|

| Record name | A 83543A pseudoglycone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001029382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131929-68-5 |

Source

|

| Record name | A 83543A pseudoglycone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001029382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of Spinosyn A 17-pseudoaglycone in the synthesis of Spinosyn G?

A1: this compound (9) serves as a crucial starting material for synthesizing Spinosyn G []. The researchers coupled it with an N-protected dihydropyran derivative (16), ultimately leading to the formation of Spinosyn G after several synthetic steps. This approach highlights the significance of this compound as a building block for accessing modified Spinosyn derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt](/img/structure/B1140545.png)

![1,3-Benzenedisulfonic acid, 4-[[2-(2,4-dinitrophenyl)hydrazinylidene]methyl]-, sodium salt (1:2)](/img/structure/B1140546.png)

amino]-2-hydroxy-1-phenylmethyl)propyl]carbamic](/img/no-structure.png)